molecular formula C15H15N3O2 B2703514 6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448131-12-1

6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2703514
CAS No.: 1448131-12-1
M. Wt: 269.304
InChI Key: BVVKWDNTOSUZFP-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is fused with a phenyl ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the ethoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrimidine ring. The ethoxyphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using suitable reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the ethoxy group on the phenyl ring may influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-20-13-5-3-11(4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVKWDNTOSUZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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